Array ( [bid] => 1410628 )
2-Bromo-6-fluoro-3-(trifluoromethyl)phenol is an aromatic compound with the molecular formula . This compound features a phenolic structure with bromine, fluorine, and a trifluoromethyl group attached to the aromatic ring. The presence of these halogen substituents contributes to its unique chemical and physical properties, making it valuable in various chemical applications. The compound is characterized by its distinct substitution pattern, which imparts specific reactivity and stability compared to other phenolic compounds .
While specific biological activities of 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol are not extensively documented, similar compounds with halogenated structures have been shown to exhibit significant biological interactions. These interactions often involve modulation of enzyme activity or receptor binding, potentially enhancing pharmacological effects. The trifluoromethyl group is known to influence biological activity due to its electron-withdrawing properties, which may affect the compound's interaction with biological targets.
The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol typically involves:
2-Bromo-6-fluoro-3-(trifluoromethyl)phenol has several applications in:
Initial studies on similar halogenated compounds indicate that 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol may interact with various biological targets, although detailed studies are necessary to elucidate specific mechanisms of action. The presence of halogens typically enhances binding affinity to certain enzymes or receptors, indicating potential pathways for metabolic transformations in biological systems .
Several compounds share structural similarities with 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Similarity Index |
|---|---|---|
| 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | 0.98 | |
| 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol | 0.98 | |
| 2-Bromo-3-fluoro-6-(trifluoromethyl)phenol | 0.90 | |
| 2-Bromo-5-hydroxybenzotrifluoride | 0.95 | |
| 3-Bromo-4-(trifluoromethyl)phenol | 0.90 |
The uniqueness of 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol lies in its specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenolic ring. This arrangement imparts distinct chemical properties that differentiate it from other similar compounds, making it particularly valuable for specialized applications in research and industry .
The molecular structure of 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol can be represented by the SMILES notation: OC1=C(F)C=CC(C(F)(F)F)=C1Br [1]. This notation reveals the specific arrangement of atoms and bonds within the molecule. The InChI representation (1S/C7H3BrF4O/c8-6-4(7(9,10)11)2-1-3(12)5(6)13/h1-2,13H) provides additional structural information for computational chemistry applications [1].
The compound has an exact mass of 257.92978 atomic mass units and a polar surface area of 20.23 Ų [1]. The molecule contains one hydrogen bond donor (the phenolic hydroxyl group) and one hydrogen bond acceptor, with one rotatable bond and a total of 13 heavy atoms [1]. These structural parameters influence the compound's physical properties and chemical behavior.
2-Bromo-6-fluoro-3-(trifluoromethyl)phenol typically exists as a solid at room temperature [1]. The compound exhibits the characteristic properties of halogenated phenols, including limited water solubility due to the presence of multiple electron-withdrawing groups [2]. The high degree of fluorination contributes to the compound's unique physical properties, as fluorine atoms significantly influence molecular behavior due to their high electronegativity and small size [3].
Specific thermal properties such as melting point, boiling point, and decomposition temperature for 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol are not extensively documented in the available literature. However, related compounds in the same chemical family provide insights into expected thermal behavior. For instance, 2-Bromo-6-(trifluoromethyl)phenol, which lacks the additional fluorine atom, has a reported boiling point of 175.9 ± 35.0°C at 760 mmHg and a flash point of 60.2 ± 25.9°C [4].
Similar brominated and fluorinated phenols show varying thermal properties. For example, 4-Bromo-3-(trifluoromethyl)phenol has a melting point of 44-46°C and a boiling point of 61-63°C at reduced pressure (3.5-4.0 Torr) [5]. The presence of multiple halogen substituents generally increases thermal stability while affecting volatility patterns.
The compound exhibits limited water solubility, consistent with other halogenated phenols [2]. The presence of multiple electron-withdrawing groups (bromine, fluorine, and trifluoromethyl) reduces the molecule's polarity and water solubility compared to unsubstituted phenol. The compound is generally stable under normal storage conditions but requires proper handling due to its halogenated nature [2].
2-Bromo-6-fluoro-3-(trifluoromethyl)phenol belongs to the broad category of organic compounds, specifically within the aromatic compound class. The molecule's foundation is a benzene ring system with various substituents, classifying it as an aromatic organic compound [7].
The compound is primarily classified as a phenolic compound due to the presence of a hydroxyl group (-OH) directly attached to the benzene ring [7]. Phenols constitute a distinct class of aromatic compounds with characteristic chemical properties including acidity, susceptibility to oxidation, and ability to participate in electrophilic aromatic substitution reactions [7].
More specifically, 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol is classified as a halogenated phenol or halophenol [7] [8]. Halogenated phenols represent a specialized subset of phenolic compounds where one or more hydrogen atoms on the benzene ring are replaced with halogen atoms (fluorine, chlorine, bromine, or iodine) [7] [8]. This classification is significant because halogenated phenols exhibit distinct properties and biological activities compared to their non-halogenated counterparts.
The compound falls into the polyhalogenated phenol subclass due to the presence of multiple halogen atoms and halogenated groups. With bromine, fluorine, and trifluoromethyl substituents, it represents a highly halogenated aromatic system [7] [8]. This level of halogenation significantly influences the compound's chemical reactivity, biological activity, and environmental fate.
Due to the presence of fluorine atoms and the trifluoromethyl group, the compound is also classified as an organofluorine compound [3]. Organofluorine chemistry describes compounds containing carbon-fluorine bonds, which are among the strongest bonds in organic chemistry [3]. The trifluoromethyl group (-CF₃) is particularly significant as it represents a common structural motif in pharmaceuticals, agrochemicals, and materials science [3].
Several structural isomers of 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol exist, each with identical molecular formula (C₇H₃BrF₄O) but different substitution patterns. Notable examples include:
The closely related compound 2-Bromo-6-(trifluoromethyl)phenol (CAS: 2844-05-5) differs by lacking the additional fluorine atom, resulting in the molecular formula C₇H₄BrF₃O and a molecular weight of 241.01 g/mol [4]. This compound provides insight into the effects of additional fluorination on molecular properties.
2-Bromo-6-fluoro-3-(trifluoromethyl)phenol represents an important class of building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The combination of electron-withdrawing substituents makes this compound valuable for various chemical transformations and as an intermediate in the synthesis of more complex molecular structures .